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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368

A Technical Guide for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on NR-V04, a
first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the nuclear
receptor subfamily 4 group A member 1 (NR4A1). The information presented herein, intended
for researchers, scientists, and drug development professionals, details the in vitro and in vivo
efficacy of NR-V04 in melanoma models, its mechanism of action, and its impact on the tumor
microenvironment.

Introduction

NR4A1 is a key transcription factor implicated in cancer cell survival, invasion, and the
maintenance of an immunosuppressive tumor microenvironment (TME).[1][2] NR-V04 is a
novel heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-
proteasome system.[3][4] By targeting NR4AL1 for degradation, NR-V04 represents a promising
new therapeutic strategy for melanoma and potentially other malignancies.

In Vitro Efficacy and Potency

NR-V04 has demonstrated potent and dose-dependent degradation of NR4A1 in various
human and mouse melanoma cell lines. The 50% degradation concentration (DC50) and 50%
effective concentration (EC50) for cell viability reduction have been determined in key
melanoma cell lines, as summarized in the tables below.
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lation | | ILi

Treatment Time

Cell Line Type DC50 (nM)
(hours)

CHL-1 Human Melanoma 228.5 16
A375 Human Melanoma 518.8 16
WM164 Human Melanoma Data not quantified 16
M229 Human Melanoma Data not quantified 16
SM1 Mouse Melanoma Data not quantified 16
SwWi Mouse Melanoma Data not quantified 16

Table 1: In vitro degradation of NR4A1 by NR-V04 in various melanoma cell lines. Data
compiled from multiple sources.[3][4]

. ¢ NR-VC | 1L Viabili

Cell Line Type EC50 (pM) Assay
CHL-1 Human Melanoma 0.723 MTS Assay
A375 Human Melanoma 1.025 MTS Assay

Table 2: In vitro effect of NR-V04 on the viability of human melanoma cell lines.[4]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of NR-V04 has been evaluated in several syngeneic mouse models of
melanoma. Treatment with NR-V04 resulted in significant tumor growth inhibition and, in some
cases, complete tumor eradication.[3]

In Vivo Efficacy of NR-V04 in Melanoma Models
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NR-V04 Dose and

Melanoma Model Mouse Strain Outcome
Schedule
1.8 mg/kg, i.p., twice Significant tumor
B16F10 C57BL/6
weekly growth inhibition
1.8 mg/kg, i.p., twice Significant tumor
Yummerl.7 C57BL/6
weekly growth inhibition
Suppression of tumor
CHL-1 Xenograft NSG 1 mg/kg
growth
Suppression of tumor
A375 Xenograft NSG 1 mg/kg

growth

Table 3: Summary of in vivo anti-tumor activity of NR-V04 in various melanoma models.[3][4]

Mechanism of Action: NR4A1 Degradation Pathway

NR-V04 functions as a PROTAC, hijacking the cell's natural protein disposal system to
selectively eliminate NR4A1. The molecule consists of a ligand that binds to NR4A1 and
another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity
induces the ubiquitination of NR4A1, marking it for degradation by the 26S proteasome.[3][4]
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PROTAC-Mediated NR4A1 Degradation
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NR-V04 Mechanism of Action

Modulation of the Tumor Microenvironment
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A key aspect of NR-V04's anti-tumor activity is its ability to modulate the immune landscape
within the TME. By degrading NR4A1, NR-V04 reverses immune suppression and promotes an
anti-tumor immune response.

Immunomodulatory Effects of NR-V04 inthe TME

Immune Cell Population Effect of NR-V04 Melanoma Model
Tumor-Infiltrating B cells (TI-B)  Significant Increase B16F10, Yummerl.7
Effector Memory CD8+ T cells

Increase B16F10
(Tem)
Monocytic Myeloid-Derived

Decrease B16F10

Suppressor Cells (m-MDSC)

Table 4: Immunomodulatory effects of NR-V04 in the tumor microenvironment of melanoma
models.[3]
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Impact of NR-V04 on the Tumor Microenvironment
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NR-V04's Effect on the TME

Experimental Protocols
Western Blotting for NR4A1 Degradation

¢ Cell Lysis: Melanoma cells are treated with NR-V04 or vehicle control for the indicated times.
Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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e Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

e Antibody Incubation: Membranes are blocked and then incubated with primary antibodies
against NR4A1 (e.g., Abcam, ab153914, 1:1000), VHL (e.g., Cell Signaling Technology,
68547, 1:1000), and a loading control like B-actin (e.g., Cell Signaling Technology, 13E5,
1:5000).[3]

o Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Melanoma Tumor Model

o Cell Implantation: Syngeneic mouse melanoma cells (e.g., 1 x 1076 B16F10 cells) are
implanted subcutaneously into the flank of C57BL/6 mice.[5]

e Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.qg.,
~50-100 mm?3). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x
width?).

e Treatment: Mice are randomized into treatment and vehicle control groups. NR-V04 is
administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg twice a week.[6]

e Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and tumors are excised for further analysis.

Flow Cytometry for Immune Cell Profiling

» Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a
single-cell suspension.

o Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled
antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19,
B220, Gr-1, CD11b).
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o Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is
analyzed using appropriate software (e.g., FlowJo) to quantify the populations of different
immune cells within the TME.

Experimental Workflow for Preclinical Evaluation of NR-V04
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Preclinical Evaluation Workflow

Conclusion

The preclinical data for NR-V04 in melanoma models are highly encouraging. The potent and
selective degradation of NR4A1 translates to significant anti-tumor activity both in vitro and in
vivo. Furthermore, the ability of NR-V04 to favorably modulate the tumor microenvironment
suggests its potential as a novel immunotherapy. These findings provide a strong rationale for
the continued development of NR-V04 as a potential therapeutic agent for melanoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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